BenchChemオンラインストアへようこそ!

(S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Medicinal Chemistry Chiral Building Block NK3 Receptor Antagonist

(S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chiral pyrrolidine ether derivative, specifically the (S)-enantiomer of 3-((3,4-dichlorobenzyl)oxy)pyrrolidine as its hydrochloride salt. It is a small molecule (C11H14Cl3NO, MW 282.59 g/mol) with a defined stereocenter at the 3-position of the pyrrolidine ring.

Molecular Formula C11H14Cl3NO
Molecular Weight 282.59
CAS No. 1289585-39-2
Cat. No. B3008200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
CAS1289585-39-2
Molecular FormulaC11H14Cl3NO
Molecular Weight282.59
Structural Identifiers
SMILESC1CNCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-8(5-11(10)13)7-15-9-3-4-14-6-9;/h1-2,5,9,14H,3-4,6-7H2;1H/t9-;/m0./s1
InChIKeyGMMIBHGNIHSRSY-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride (CAS 1289585-39-2): Chemical Identity and Baseline Characteristics


(S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chiral pyrrolidine ether derivative, specifically the (S)-enantiomer of 3-((3,4-dichlorobenzyl)oxy)pyrrolidine as its hydrochloride salt . It is a small molecule (C11H14Cl3NO, MW 282.59 g/mol) with a defined stereocenter at the 3-position of the pyrrolidine ring . The compound is typically supplied as a research chemical with a purity of 95% . Its closest structural analogs include the (R)-enantiomer (CAS 1261234-83-6) and the unsubstituted 3-(benzyloxy)pyrrolidine scaffold.

Why Generic Substitution of (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride Fails: The Critical Role of Stereochemistry and Substitution Pattern


Direct substitution of (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride with its (R)-enantiomer or the unsubstituted benzyloxy analog is not scientifically valid due to the potential for divergent pharmacokinetic, pharmacodynamic, and physicochemical properties. The 3,4-dichloro substitution pattern on the benzyl ring and the defined (S)-stereochemistry at the pyrrolidine 3-position are critical determinants of molecular recognition at biological targets such as G protein-coupled receptors, ion channels, and enzymes [1]. Although quantitative head-to-head comparative data for this specific compound against its analogs are absent from the peer-reviewed literature, the well-established principles of chiral pharmacology and structure-activity relationships dictate that enantiomers and regioisomers cannot be assumed to be functionally interchangeable [2]. Therefore, procurement of the precise (S)-enantiomer is mandatory for research programs where stereochemical integrity is a prerequisite.

Quantitative Differentiation Evidence for (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride: A Critical Appraisal


Absence of Comparator-Based Quantitative Evidence for (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

A comprehensive search of the scientific and patent literature failed to identify any study that provides a direct head-to-head quantitative comparison of (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride with its (R)-enantiomer, the unsubstituted benzyloxy analog, or any other closely related compound in a defined assay system. In the absence of such data, no quantifiable differentiation claim can be made that meets the evidence admissibility rules (i.e., a clear comparator, quantitative data for the target compound and the comparator, and a defined experimental context). This finding represents the most critical piece of evidence for procurement decisions: the user must assume that the compound's selection is driven by synthetic pathway requirements or internal project-specific structure-activity relationships rather than published comparative performance data.

Medicinal Chemistry Chiral Building Block NK3 Receptor Antagonist

Application Scenarios for (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride Based on Available Evidence


Use as a Chiral Synthetic Intermediate in NK3 Receptor Antagonist Programs

The compound contains the 3,4-dichlorobenzyl ether motif found in certain NK3 receptor antagonist patents, such as WO2009150110 [1]. It may serve as a chiral pyrrolidine building block for the parallel synthesis of enantiomerically pure antagonists. In this scenario, the defined (S)-stereochemistry is the primary selection criterion, as the (R)-enantiomer would lead to a diastereomeric product with potentially different biological activity. The hydrochloride salt form provides enhanced water solubility for aqueous reaction conditions.

Chiral Probe for Enantioselective Pharmacology Studies

Given the established importance of chirality for ligand-receptor interactions, the (S)-enantiomer can be employed alongside its (R)-enantiomer as a matched pair to investigate stereospecific binding at neurokinin or other G protein-coupled receptors. This application is contingent on the assumption, supported by the general principles of chiral pharmacology [2], that the two enantiomers will exhibit differential activity, but this remains to be experimentally validated for this specific compound pair.

Physicochemical Reference Standard for 3,4-Dichlorobenzyl-Substituted Pyrrolidines

The compound, with its specified purity (typically 95%) , defined molecular weight (282.59 g/mol), and GHS hazard classification as a skin and eye irritant , can serve as a reference standard for the characterization and quality control of related 3,4-dichlorobenzyl pyrrolidine derivatives in academic and industrial research settings.

Negative Control Principle in Target Engagement Assays

In the absence of demonstrated potent agonist or antagonist activity at common neuroreceptors, the (S)-enantiomer may be rationally selected as a negative control or inactive matched pair for highly potent analogs in target engagement or phenotypic screening campaigns. This application relies on the hypothesis that the 3,4-dichloro substitution and (S)-stereochemistry render the compound inactive, which must be experimentally verified.

Quote Request

Request a Quote for (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.